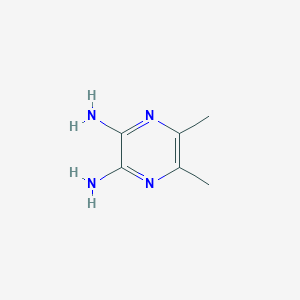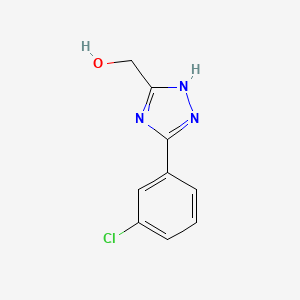![molecular formula C21H26O3 B12110431 Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl dodovisate A is a natural product derived from the plant Dodonaea viscosa, which belongs to the family Sapindaceae. This compound is a modified clerodane diterpene, known for its unique bicyclo [5.4.0]undecane ring system. It has been isolated from the essential oil of Dodonaea viscosa leaves and has garnered interest due to its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl dodovisate A is typically isolated from the essential oil of Dodonaea viscosa through hydrodistillation. The essential oil is then subjected to liquid chromatography to separate and purify the compound. The structure of methyl dodovisate A is confirmed using spectroscopic techniques such as NMR and mass spectrometry .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for methyl dodovisate A. Its production is primarily limited to laboratory-scale extraction from Dodonaea viscosa leaves. Further research is needed to develop efficient synthetic routes for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl dodovisate A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize methyl dodovisate A.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl dodovisate A has shown promise in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of modified clerodane diterpenes.
Industry: Its unique structure and biological activities make it a potential lead compound for developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action of methyl dodovisate A is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl dodovisate A can be compared with other similar compounds, such as:
Dodovisate C: Another modified clerodane diterpene isolated from Dodonaea viscosa, differing in its functional groups and stereochemistry.
Methyl iso-dodovisate A: A closely related compound with a similar structure but different spatial arrangement of atoms.
Triptolide: A diterpene with notable biological activities, including anti-inflammatory and anticancer properties.
Uniqueness: Methyl dodovisate A stands out due to its unique bicyclo [5.4.0]undecane ring system and its potential for diverse biological activities. Its structural features and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C21H26O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate |
InChI |
InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3 |
Clé InChI |
CHQQKKJBNXRIGN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12110351.png)

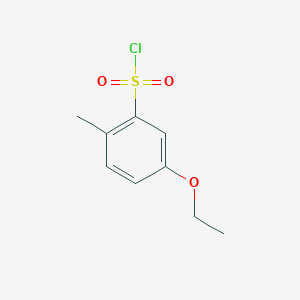
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
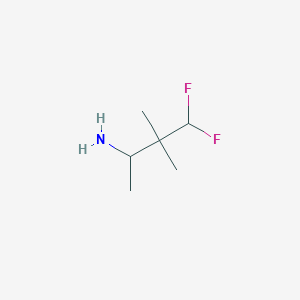
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)

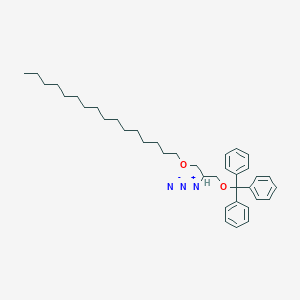
![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
